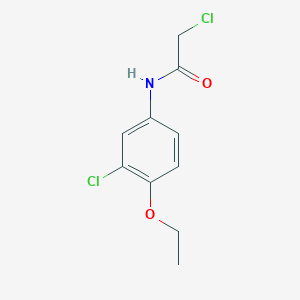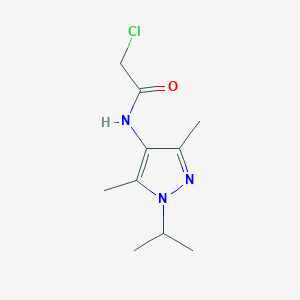![molecular formula C15H21N3O B7576098 [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone, also known as ACPMP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. These actions are thought to contribute to the compound's antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter receptors, this compound has been shown to modulate the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It has also been found to increase the expression of genes involved in synaptic plasticity, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is its relatively high potency and selectivity for its target receptors, which allows for more precise experimentation. However, its limited solubility in aqueous solutions can make it difficult to administer in certain experiments, and its potential toxicity at high doses must be taken into consideration.
Orientations Futures
There are several potential future directions for research on [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone. One area of interest is its potential use in combination with other therapeutic agents, such as selective serotonin reuptake inhibitors (SSRIs) or antipsychotic drugs. Additionally, further investigation into the compound's mechanism of action and its effects on neurotrophic factors and gene expression could provide valuable insights into its therapeutic potential. Finally, the development of more efficient synthesis methods and formulations could make this compound more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This compound has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models, and has also been found to modulate the levels of various neurotrophic factors and gene expression. While there are limitations to its use in lab experiments, further research into this compound's potential in combination therapies, mechanism of action, and synthesis methods could lead to new therapeutic options for patients.
Méthodes De Synthèse
The synthesis of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone involves the reaction of 4-(aminomethyl)benzonitrile and 4-cyclopropylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been studied for its potential use as a therapeutic agent in the treatment of various conditions, including depression, anxiety, and schizophrenia. It has been shown to exhibit antidepressant and anxiolytic effects in animal models, and has also been found to have potential antipsychotic properties.
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-11-12-1-3-13(4-2-12)15(19)18-9-7-17(8-10-18)14-5-6-14/h1-4,14H,5-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVMTZUPACFWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
